2H,3H-furo[3,2-b]pyridine-5-carbaldehyde
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Overview
Description
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by a fused furan and pyridine ring system with a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde typically involves multi-step organic reactions[_{{{CITATION{{{2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... One common approach is the cyclization of appropriate precursors, such as 2-chloropyridine derivatives, followed by formylation reactions[{{{CITATION{{{_2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity[_{{{CITATION{{{_2{An efficient synthesis of novel functionalized benzo[h]pyrano2,3-b .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The compound can be reduced to form an alcohol derivative.
Substitution: : The pyridine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or halides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 2H,3H-furo[3,2-b]pyridine-5-carboxylic acid.
Reduction: : 2H,3H-furo[3,2-b]pyridine-5-ylmethanol.
Substitution: : Various substituted pyridine derivatives.
Scientific Research Applications
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2H,3H-furo[3,2-b]pyridine-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2H,3H-furo[3,2-b]pyridine-5-carbaldehyde is structurally similar to other heterocyclic compounds like quinolines and pyrroles. its unique combination of furan and pyridine rings sets it apart. Similar compounds include:
Quinoline: : A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.
Pyrrole: : A five-membered aromatic heterocycle with a nitrogen atom in the ring.
Properties
CAS No. |
1785059-93-9 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.